2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine is a heterocyclic compound with the molecular formula C10H13N3S . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and drug design due to their unique structural properties.
Preparation Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Industrial production methods often involve scalable synthesis routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Selective reduction of the lactam can be accomplished using borane, resulting in the formation of amines.
Substitution: The free N-terminal of the diazepine can undergo smooth Buchwald and Chan arylations.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, blocking the synthesis of certain biomolecules . This inhibition can lead to various biological effects, making it useful in the development of drugs that target specific enzymes.
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine can be compared with other similar compounds such as:
- 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]
- Pyrazolo[3,4-b]quinolin-3-amine
These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-9(11)10-13(12-6)7-4-2-3-5-8(7)14-10/h2-5,11H2,1H3 |
InChI Key |
ZLRLLFGGURFWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(CCCC3)SC2=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.